molecular formula C16H23NO3 B5888964 N-cycloheptyl-2-(2-methoxyphenoxy)acetamide

N-cycloheptyl-2-(2-methoxyphenoxy)acetamide

Cat. No.: B5888964
M. Wt: 277.36 g/mol
InChI Key: XXSZZDAACPYXKZ-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(2-methoxyphenoxy)acetamide: is an organic compound with the molecular formula C16H23NO2 . It is characterized by a cycloheptyl group attached to an acetamide moiety, which is further linked to a 2-methoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-(2-methoxyphenoxy)acetamide typically involves the reaction of cycloheptylamine with 2-(2-methoxyphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cycloheptyl-2-(2-methoxyphenoxy)acetamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different pharmacological properties.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(2-methoxyphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

  • N-cyclohexyl-2-(2-methoxyphenoxy)acetamide
  • N-cyclododecyl-2-(2-methoxyphenoxy)acetamide
  • N-cycloheptyl-2-(4-methoxyphenoxy)acetamide

Uniqueness: N-cycloheptyl-2-(2-methoxyphenoxy)acetamide is unique due to its specific cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-cycloheptyl-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-14-10-6-7-11-15(14)20-12-16(18)17-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSZZDAACPYXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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